1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H9ClN4 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridin-5-amine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c1-11-7-5(3-10-11)2-6(8)4-9-7;/h2-4H,8H2,1H3;1H |
InChI Key |
MVEUCLIICAQZAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=C(C=C2C=N1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Substitution Reactions with Alkyl Halides
This approach introduces the methyl group via alkylation of a halogenated precursor.
Key Steps :
-
Halogenation : A brominated or chlorinated pyrazolo-pyridine intermediate is prepared.
-
Methylation : Reaction with methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
-
Salt Formation : Treatment with HCl to form the hydrochloride salt.
Reagents/Conditions :
-
Base: K₂CO₃ in DMF or acetonitrile.
-
Temperature: Room temperature to 60°C.
Advantages :
-
Flexible for introducing substituents at the 5-amino position.
Palladium-Catalyzed Cross-Coupling
Modern catalytic methods enable precise functionalization of the pyrazolo-pyridine core.
Key Steps :
-
Buchwald-Hartwig Amination : Coupling of an aryl halide with an amine using Pd₂(dba)₃ and ligands (e.g., xantphos).
-
Methylation : Introduction of the methyl group via alkylation or direct coupling with methylamine.
-
Deprotection/Isolation : Removal of protecting groups (if used) and HCl-mediated salt formation.
Reagents/Conditions :
-
Catalyst: Pd₂(dba)₃, Cs₂CO₃, dry dioxane.
-
Temperature: 80–120°C.
Yields :
Advantages :
-
High regioselectivity for complex derivatives.
-
Scalable for library synthesis.
Multicomponent Reaction (MCR)
An efficient one-pot strategy for constructing the core structure.
Key Steps :
-
Core Assembly : Reaction of 3-aminopyrazole, N-methyl-1-(methylthio)-2-nitroethen-1-amine, and aromatic aldehyde under reflux.
-
Post-Functionalization : Reduction of nitro groups (if present) and HCl salt formation.
Reagents/Conditions :
-
Solvent: DMF or ethanol.
-
Temperature: Reflux (60–80°C).
Yields :
Advantages :
-
Atom economy and reduced purification steps.
-
Broad substrate compatibility.
Comparative Analysis of Methods
Hydrolysis and Subsequent Reduction
Though less commonly reported, this route involves hydrolysis of a carbonitrile intermediate to a carboxylic acid, followed by esterification and reduction.
Key Steps :
-
Hydrolysis : Conversion of carbonitrile to carboxylic acid using NaOH.
-
Esterification : Formation of methyl ester with H₂SO₄/MeOH.
-
Hydrazide Formation : Reaction with hydrazine hydrate.
-
Reduction : Reduction of hydrazide to amine (e.g., using NaBH₄).
Reagents/Conditions :
-
Hydrolysis: Aqueous NaOH, ethanol reflux.
-
Reduction: NaBH₄, ethanol.
Yields :
Limitations :
-
Indirect route with multiple steps.
-
Lower yield potential compared to MCR or catalytic methods.
Critical Considerations
-
Purity Control : Recrystallization from ethanol or dioxane-water mixtures is crucial for isolating the hydrochloride salt .
-
Catalyst Efficiency : Palladium-mediated reactions require optimized ligand systems (e.g., xantphos) for high yields .
-
Scalability : Multicomponent reactions offer the best scalability for large-scale synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group (-NH₂) and aromatic system undergo oxidation under controlled conditions:
-
N-Oxide Formation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the pyridine nitrogen into an N-oxide derivative .
-
Side-Chain Oxidation : The methyl group at N1 can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions .
Table 1: Oxidation Reaction Parameters
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| H₂O₂ (30%) | N-Oxide derivative | 72–85 | RT, 12 h |
| KMnO₄/H₂SO₄ | 1-Carboxy-pyrazolo-pyridine | 58 | 80°C, 6 h |
Reduction Reactions
The amine group participates in reductive alkylation and hydrogenation:
-
Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines .
-
Catalytic Hydrogenation : Pd/C-mediated hydrogenation reduces the pyridine ring to a piperidine derivative under 1 atm H₂ .
Table 2: Reduction Pathways
| Substrate | Reagent | Product | Selectivity |
|---|---|---|---|
| Acetophenone | NaBH₃CN/MeOH | N-(1-Phenylethyl) derivative | 89% |
| H₂ (1 atm) | Pd/C, EtOH | Saturated bicyclic amine | 76% |
Nucleophilic Substitution
The C5 amine acts as a nucleophile in SNAr (nucleophilic aromatic substitution) and alkylation:
-
Aryl Halide Coupling : Reacts with 4-fluoronitrobenzene in DMF at 100°C to yield arylaminated products .
-
Mitsunobu Reaction : Forms C–N bonds with alcohols using DIAD and PPh₃ .
Mechanistic Insight :
The electron-deficient pyridine ring directs electrophiles to the C4 position, while the amine group facilitates nucleophilic attacks at C5 .
Tautomerization and Cyclization
-
Tautomeric Equilibrium : Exists in 1H- and 2H-forms, influencing reactivity in acid/base conditions .
-
Cyclocondensation : Reacts with α,β-unsaturated ketones to form tricyclic derivatives via [3+2] cycloaddition .
Cross-Coupling Reactions
Pd-catalyzed couplings enable functionalization of the pyridine ring:
Table 3: Cross-Coupling Efficiency
| Reaction Type | Catalyst | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Bromophenyl | 82 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 2-Chloropyridine | 68 |
Salt Formation and Coordination Chemistry
The hydrochloride salt interacts with transition metals:
-
Complexation : Forms stable complexes with Cu(II) and Zn(II) in aqueous ethanol, characterized by UV-Vis and XRD .
Critical Analysis of Reactivity
-
Steric Effects : The methyl group at N1 hinders electrophilic substitution at adjacent positions .
-
Electronic Effects : The electron-withdrawing pyridine ring activates C4 for nucleophilic attacks .
This compound’s versatility in oxidation, reduction, and coupling reactions makes it invaluable in synthesizing bioactive molecules and materials. Experimental protocols emphasize mild conditions to preserve the labile pyrazolo-pyridine core .
Scientific Research Applications
Kinase Inhibition
One of the most notable applications of 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride is its role as a potent inhibitor of TBK1 (TANK-binding kinase 1). Research has demonstrated that derivatives of this compound exhibit strong inhibitory activity against TBK1, which is involved in various cellular processes including inflammation and cancer progression. For instance, a study identified a derivative with an IC50 value of 0.2 nM against TBK1, highlighting its potential as a lead compound for drug discovery targeting immune responses and cancer therapies .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-b]pyridine scaffold can significantly enhance biological activity. By employing computer-aided drug design techniques, researchers have optimized compounds to improve selectivity and potency against specific kinases, thereby advancing the development of targeted therapies for diseases such as cancer and autoimmune disorders .
Synthetic Methods
The synthesis of this compound typically involves several key steps:
- Starting from 5-nitro-1H-pyrazolo[3,4-b]pyridine, hydrogenation is performed using palladium on carbon as a catalyst to yield the desired product.
- The reaction conditions often include solvents like tetrahydrofuran and ethanol under controlled temperature and pressure settings to optimize yield and purity .
| Synthesis Step | Reactants | Conditions | Yield |
|---|---|---|---|
| Hydrogenation | 5-nitro-1H-pyrazolo[3,4-b]pyridine | Pd/C catalyst in THF/ethanol | ~89% |
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives. Compounds derived from this scaffold have shown promising results against various bacterial and fungal strains. The synthesis of novel derivatives has been linked to enhanced antimicrobial efficacy, making them potential candidates for developing new antibiotics .
Cancer Therapy
The ability of this compound to inhibit key signaling pathways involved in tumor growth positions it as a valuable compound in cancer research. Its derivatives have been tested for antiproliferative effects across multiple cancer cell lines such as A172, U87MG, and A375, demonstrating significant cytotoxicity that warrants further investigation for therapeutic use .
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate signaling pathways involved in cell proliferation, differentiation, and survival. This makes it a potential candidate for therapeutic applications in cancer and other diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 1-Position
3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine Hydrochloride
- Molecular Formula : C₁₃H₁₃ClN₄
- Key Differences : A phenyl group replaces the methyl at the 1-position.
- This compound is categorized under "C9" in synthetic chemistry applications .
1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Substituent Variations at the 3-Position
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine Dihydrochloride
- Molecular Formula : C₈H₁₆Cl₂N₄
- Key Differences : A methyl group at the 3-position and a saturated pyridine ring (4H–7H).
- The dihydrochloride salt improves aqueous solubility (MW: 239.15 g/mol) .
Positional Isomerism and Ring Fusion
2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-amine Hydrochloride
- CAS No.: 2007916-97-2
- Key Differences : Methyl group at the 2-position instead of 1.
- Impact : Altered hydrogen-bonding patterns and electronic distribution may affect interactions with biological targets .
1H-Pyrazolo[3,4-c]pyridin-5-amine Dihydrochloride
Functional Group Additions
N-(2-Chloro-5-nitropyridin-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (S37)
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Biological Activity : Derivatives with electron-withdrawing groups (e.g., nitro in S37) show enhanced inhibitory activity against kinases like GSK-3 .
- Solubility : Dihydrochloride salts (e.g., 1,3-dimethyl analog) exhibit improved solubility, critical for in vivo pharmacokinetic profiles .
- Synthetic Flexibility : The pyrazolo[3,4-b]pyridine core allows modular substitutions, enabling rapid optimization for target engagement .
Biological Activity
1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride (CAS No. 1311369-44-4) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological activity, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler pyrazolo[3,4-b]pyridine derivatives. One common method includes the reduction of nitro derivatives followed by careful purification processes to yield the target compound in good yields and purity levels .
Anticancer Properties
Research indicates that compounds based on the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. The IC50 values for some derivatives against CDK2 and CDK9 were reported as low as 0.36 µM and 1.8 µM, respectively, demonstrating potent inhibitory activity .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were found to be notably low, indicating a strong potential for therapeutic use in treating resistant bacterial infections .
The mechanism by which 1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine exerts its biological effects is believed to involve the inhibition of specific kinase pathways that are crucial for tumor growth and proliferation. Additionally, its ability to disrupt biofilm formation in bacteria suggests a multifaceted approach to combating infections .
Case Studies
Therapeutic Applications
Given its promising biological activities, this compound is being explored for various therapeutic applications:
- Cancer Therapy : As a potential candidate for developing new anticancer agents targeting CDKs.
- Antibacterial Treatments : For the treatment of infections caused by resistant strains such as MRSA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
